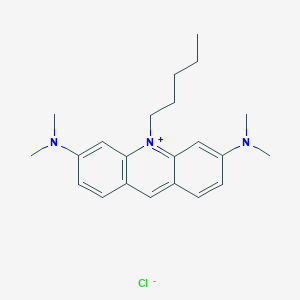
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride is a synthetic organic compound known for its unique structural properties and diverse applications. This compound belongs to the acridine family, which is characterized by a tricyclic aromatic structure. Acridine derivatives have been extensively studied for their biological and photochemical properties, making them valuable in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride typically involves the reaction of acridine derivatives with dimethylamine and pentyl chloride under controlled conditions. One common method includes the use of a round-bottomed flask equipped with a magnetic stirrer, where the reactants are combined in the presence of a suitable solvent such as N-Methyl-2-pyrrolidone (NMP). The reaction mixture is heated to a specific temperature, often around 110°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine, resulting in the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine in the presence of sodium phosphate.
Reduction: Sodium borohydride in a suitable solvent.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized acridine derivatives, reduced forms of the compound, and substituted acridine derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye and a reagent in various chemical reactions.
Biology: Employed in staining techniques for visualizing nucleic acids and cellular components.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, leading to the inhibition of DNA replication and transcription. The compound’s planar aromatic structure allows it to stack between the base pairs of DNA, causing unwinding and destabilization of the double helix .
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Known for its antibacterial and anticancer properties.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
Uniqueness
3,6-Bis(dimethylamino)-10-pentylacridin-10-ium chloride is unique due to its specific structural modifications, which enhance its intercalative properties and make it particularly effective in disrupting DNA processes. Its pentyl group provides additional hydrophobic interactions, increasing its binding affinity to DNA compared to other acridine derivatives .
Propiedades
Número CAS |
60838-25-7 |
|---|---|
Fórmula molecular |
C22H30ClN3 |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
3-N,3-N,6-N,6-N-tetramethyl-10-pentylacridin-10-ium-3,6-diamine;chloride |
InChI |
InChI=1S/C22H30N3.ClH/c1-6-7-8-13-25-21-15-19(23(2)3)11-9-17(21)14-18-10-12-20(24(4)5)16-22(18)25;/h9-12,14-16H,6-8,13H2,1-5H3;1H/q+1;/p-1 |
Clave InChI |
GMWMEJNHGKNXHL-UHFFFAOYSA-M |
SMILES canónico |
CCCCC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N(C)C)N(C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


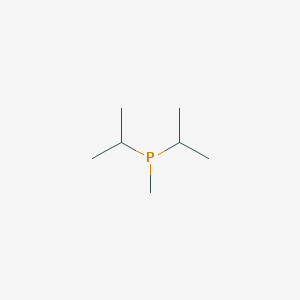
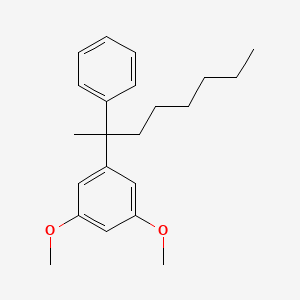

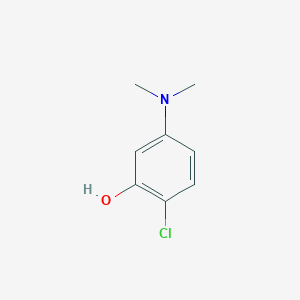
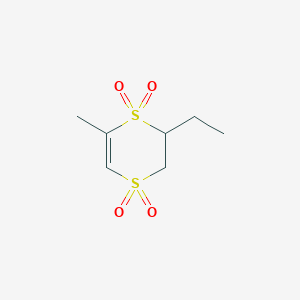
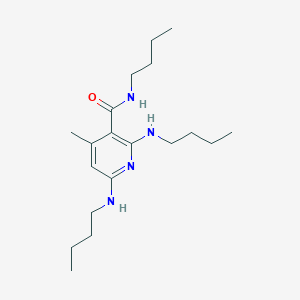

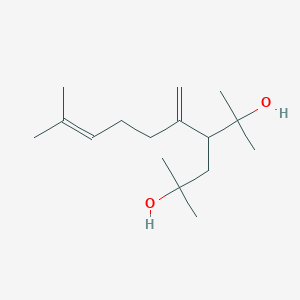
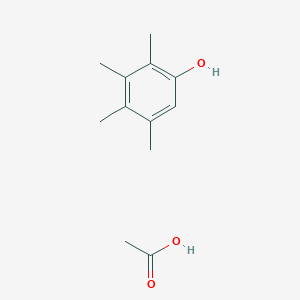
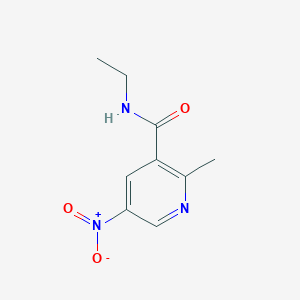

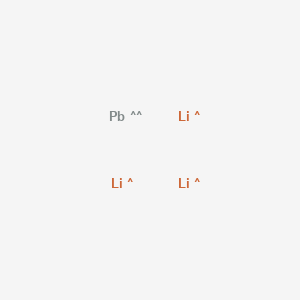

![N-[(3,4-Dimethoxyphenyl)carbamoyl]acetamide](/img/structure/B14599946.png)
